REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][CH:7]([NH:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:5]2)[O:3]C1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.O>[CH2:11]([NH:10][CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1)[CH2:12][CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)NCCC)O1
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2144 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
268 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 4° C
|
Type
|
CUSTOM
|
Details
|
to come to 24-26° C.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mass (2750 ml) was concentrated to 1800 ml at 50° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane (3670 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (20 g)
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane layer was concentrated to dryness at 40° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |